1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a molecular formula of C20H17FN4O2S This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a furyl group, all attached to a triazino-benzoxazepine core
Preparation Methods
The synthesis of 1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the ethylsulfanyl, fluorophenyl, and furyl groups is achieved through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenyl and furyl groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be leveraged for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:
- 3-(ethylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 1-[3-(Ethylsulfanyl)-6-(3-fluorophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone These compounds share similar core structures but differ in their substituent groups, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and potential applications.
Properties
IUPAC Name |
1-[3-ethylsulfanyl-6-[5-(4-fluorophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3S/c1-3-33-24-26-22-21(27-28-24)17-6-4-5-7-18(17)29(14(2)30)23(32-22)20-13-12-19(31-20)15-8-10-16(25)11-9-15/h4-13,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWLKJJADBBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)F)C(=O)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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